![molecular formula C11H14ClNO B1594413 Fenaclon CAS No. 306-20-7](/img/structure/B1594413.png)
Fenaclon
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenaclon typically involves the reaction of 3-chloropropionyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fenaclon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-chloropropanoic acid.
Reduction: Formation of 3-chloro-N-(2-phenylethyl)propanamine.
Substitution: Formation of 3-hydroxy-N-(2-phenylethyl)propanamide or 3-amino-N-(2-phenylethyl)propanamide.
Scientific Research Applications
Fenaclon has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly its anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of epilepsy and other neurological disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
Fenaclon exerts its anticonvulsant effects by modulating the activity of neurotransmitters in the brain. It is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors, thereby reducing neuronal excitability and preventing seizures . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another anticonvulsant used in the treatment of epilepsy.
Carbamazepine: A widely used anticonvulsant and mood stabilizer.
Valproic Acid: An anticonvulsant and mood-stabilizing drug.
Uniqueness of Fenaclon
This compound is unique due to its specific chemical structure, which includes a chloro group and a phenylethyl group. This structure contributes to its distinct pharmacological properties and makes it a valuable compound in the treatment of epilepsy .
Biological Activity
Fenaclon, chemically known as (R)(-) 14 methyl-8-hexadecyn-1-ol, is a bioactive compound derived from the endophytic fungus Aspergillus flavus, isolated from Boerhavia diffusa L. This compound has garnered attention due to its potential antimicrobial properties and other biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, primarily noted for its antimicrobial effects. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further research in pharmacological applications.
Antimicrobial Activity
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 22 | 0.39 μg/mL |
Bacillus subtilis | 19 | 0.78 μg/mL |
Candida tropicalis | 19 | 0.50 μg/mL |
The above table summarizes the antimicrobial efficacy of this compound against various pathogens. The highest zone of inhibition was observed against Staphylococcus aureus, indicating strong antibacterial activity. The MIC values suggest that this compound can effectively inhibit bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The presence of certain functional groups in its molecular structure may enhance its interaction with microbial targets, leading to increased permeability and eventual cell death.
Case Studies and Research Findings
A study conducted on the endophytic fungi from Boerhavia diffusa revealed that this compound not only exhibited significant antibacterial properties but also demonstrated antifungal activity against Candida species . The research utilized both qualitative and quantitative methods to assess the phytochemical composition and biological activities of the isolated compounds.
Case Study: Antimicrobial Properties of Endophytic Fungi
In a comprehensive analysis, researchers isolated several endophytic fungi from medicinal plants and tested their antimicrobial properties. The findings indicated that compounds like this compound showed promising results in inhibiting pathogenic strains, suggesting their potential use in developing new antimicrobial therapies .
Additional Biological Activities
Beyond its antimicrobial properties, preliminary studies have suggested that this compound may possess anti-inflammatory and antioxidant activities. Further research is required to explore these potential benefits and elucidate the underlying mechanisms.
Properties
IUPAC Name |
3-chloro-N-(2-phenylethyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITWVVLBVUMFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057708 | |
Record name | Fenaclon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306-20-7 | |
Record name | Fenaclon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenaclon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenaclon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENACLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M4IR9QY13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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